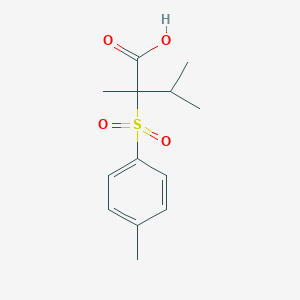
2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl functional group attached to a carbon atom. The compound is notable for its unique structure, which includes a benzene ring substituted with a sulfonyl group and a butanoic acid moiety. This structure imparts specific chemical properties and reactivity patterns to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of 4-methylbenzene (toluene) to introduce the sulfonyl group, followed by subsequent reactions to build the butanoic acid moiety. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and various organic solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
科学研究应用
2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the butanoic acid moiety.
2,3-Dimethylbutanoic acid: Similar in structure but lacks the sulfonyl group.
Toluene: The parent compound for sulfonation but lacks both the sulfonyl and butanoic acid groups.
Uniqueness
2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is unique due to the combination of the sulfonyl group and the butanoic acid moiety, which imparts distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
919293-81-5 |
|---|---|
分子式 |
C13H18O4S |
分子量 |
270.35 g/mol |
IUPAC 名称 |
2,3-dimethyl-2-(4-methylphenyl)sulfonylbutanoic acid |
InChI |
InChI=1S/C13H18O4S/c1-9(2)13(4,12(14)15)18(16,17)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,14,15) |
InChI 键 |
OLVGMBCSHCRZPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


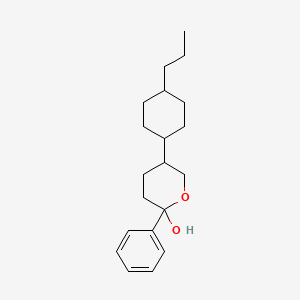
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)

![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
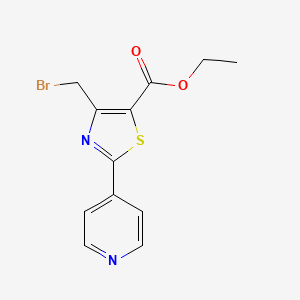


![B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid](/img/structure/B12638958.png)

![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
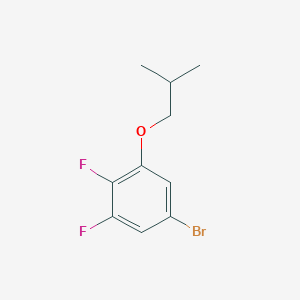
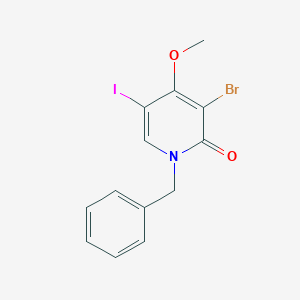
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane](/img/structure/B12639004.png)
